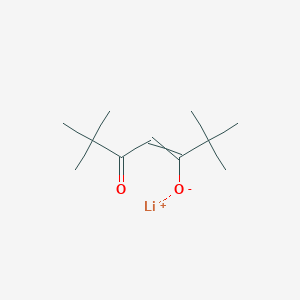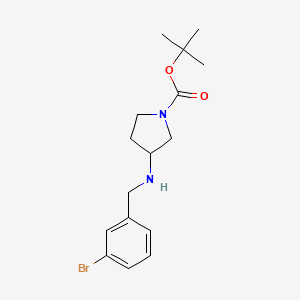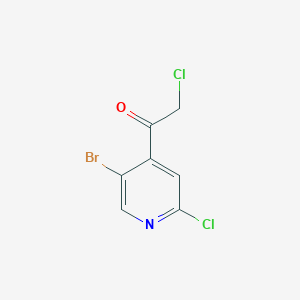![molecular formula C38H37ClN2O4 B12449400 1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one](/img/structure/B12449400.png)
1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one is a complex organic compound with a unique structure that includes multiple aromatic rings, an ether linkage, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.
Introduction of the chlorobenzyl group: This step involves the reaction of the dibenzo[b,e][1,4]diazepine intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Etherification: The hydroxyl group is introduced through an etherification reaction using 3-ethoxyphenol and a suitable coupling agent like DCC (dicyclohexylcarbodiimide).
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles in the presence of a base like triethylamine in an aprotic solvent such as DMF (dimethylformamide).
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems, providing insights into their mechanisms of action.
Mecanismo De Acción
The mechanism of action of 1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(4-chlorophenoxy)phenyl)ethanone
- 1-(4-(4-ethylphenoxy)phenyl)ethanone
- 1-(4-(4-bromobenzyloxy)phenyl)ethanone
Uniqueness
1-(11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-2-methylpropan-1-one is unique due to its complex structure, which includes multiple aromatic rings, an ether linkage, and a hydroxyl group. This complexity provides it with a distinct set of chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C38H37ClN2O4 |
|---|---|
Peso molecular |
621.2 g/mol |
Nombre IUPAC |
6-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-5-(2-methylpropanoyl)-9-phenyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C38H37ClN2O4/c1-4-44-35-22-27(16-19-34(35)45-23-25-14-17-29(39)18-15-25)37-36-31(20-28(21-33(36)42)26-10-6-5-7-11-26)40-30-12-8-9-13-32(30)41(37)38(43)24(2)3/h5-19,22,24,28,37,40H,4,20-21,23H2,1-3H3 |
Clave InChI |
UUXIAAGTAHWVRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2C(=O)C(C)C)OCC6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12449323.png)
![6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12449328.png)

![1-[benzyl(1H-indol-2-ylacetyl)amino]-N-phenylcyclohexanecarboxamide](/img/structure/B12449345.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(3-methylphenyl)glycinamide](/img/structure/B12449348.png)
![Methyl 3-[2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]propanoate](/img/structure/B12449353.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B12449357.png)

![(4Z)-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12449359.png)




![8-Tert-butyl 6-ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6,8-dicarboxylate](/img/structure/B12449402.png)
